

# A Technical Guide to the Physicochemical Properties of Basolite F300

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Basolite F300

Cat. No.: B12053979

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## Introduction

**Basolite F300** is a commercial metal-organic framework (MOF) produced by BASF. It is an iron-based coordination polymer with the empirical formula  $C_9H_3FeO_6$ , derived from ferric iron centers and 1,3,5-benzenetricarboxylate (BTC) as the organic linker.[1][2][3][4] This material is noted for its high porosity and catalytic activity, making it a subject of interest in various fields, including gas storage, separation, and heterogeneous catalysis.[1][5] Unlike many crystalline MOFs, **Basolite F300** is often described as having a semi-amorphous or disordered structure, which significantly influences its physicochemical properties and characterization.[6] This technical guide provides an in-depth overview of the core physicochemical properties of **Basolite F300**, detailed experimental methodologies for its characterization, and logical workflows for these analyses.

## General and Structural Properties

**Basolite F300** is a solid material, typically in powder form.[7] Its structure is composed of oxo-centered trimers of iron(III) octahedra interconnected by the trimesate anions.[1][5] This arrangement forms a hybrid supertetrahedral framework.[1][5] However, extensive characterization has revealed that **Basolite F300** possesses a low degree of crystallinity, with a structure that is more disordered compared to its crystalline analogue, MIL-100(Fe).[6]

Property	Value
Chemical Name	Iron 1,3,5-benzenetricarboxylate
Synonyms	Fe-BTC, Basolite® F300
CAS Number	1195763-37-1
Empirical Formula	C <sub>9</sub> H <sub>3</sub> FeO <sub>6</sub>
Molecular Weight	262.96 g/mol
Appearance	Solid powder

## Textural and Thermal Properties

The textural properties of **Basolite F300**, such as its surface area and pore volume, are critical for its applications in adsorption and catalysis. These properties are typically determined through gas physisorption analysis. The thermal stability, another key parameter, is commonly assessed using thermogravimetric analysis.

Property	Value Range	Notes
BET Surface Area	120 - 190 m <sup>2</sup> /g to 1300 - 1600 m <sup>2</sup> /g	The wide range in reported values is attributed to the semi-amorphous nature of the material and variations in synthesis and activation procedures.[1][5][7][8]
Bulk Density	0.16 - 0.35 g/cm <sup>3</sup>	[1][7]
Pore Characteristics	Mesoporous nature with smaller mesopores	The average pore width is reported to be in the range of 2-50 nm.[8]
Thermal Decomposition	Decomposes at approximately 300°C	The thermal stability is a crucial factor for its application in catalysis at elevated temperatures.[8]

## Experimental Protocols

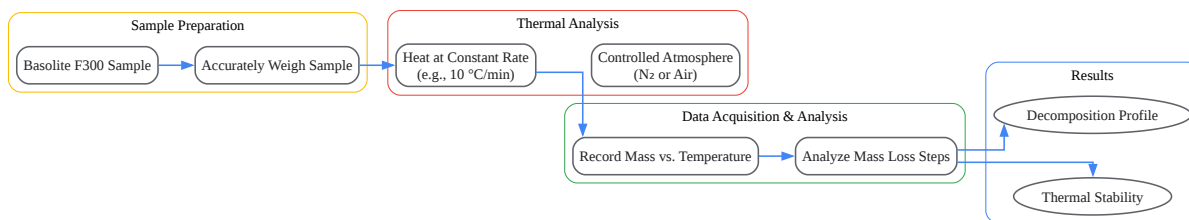
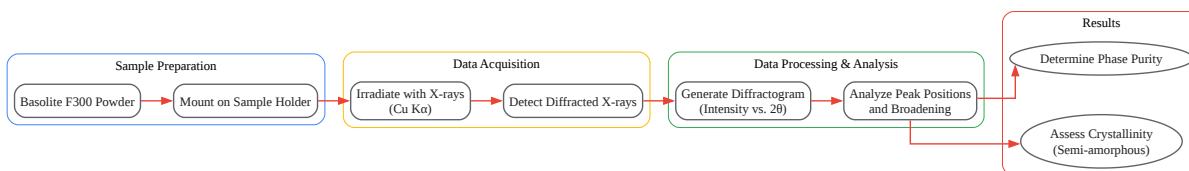
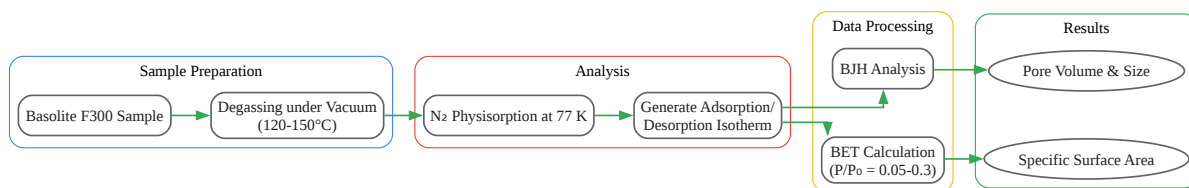
### Brunauer-Emmett-Teller (BET) Surface Area Analysis

**Objective:** To determine the specific surface area, pore volume, and pore size distribution of **Basolite F300**.

**Methodology:** The analysis is performed using nitrogen physisorption at 77 K.

**Protocol:**

- **Degassing:** A known mass of the **Basolite F300** sample is degassed under vacuum at an elevated temperature (typically 120-150°C) for several hours to remove any adsorbed moisture and solvent molecules from the pores.
- **Analysis:** The degassed sample is then transferred to the analysis port of a gas sorption analyzer.
- **Isotherm Measurement:** Nitrogen gas is introduced into the sample tube in controlled increments at liquid nitrogen temperature (77 K). The amount of adsorbed gas at each relative pressure ( $P/P_0$ ) point is measured, generating an adsorption-desorption isotherm.
- **Data Analysis:** The BET equation is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.3 to calculate the monolayer capacity and subsequently the specific surface area. Pore volume and pore size distribution can be determined from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis.



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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Basolite F300]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12053979#what-are-the-physicochemical-properties-of-basolite-f300]

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